1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Description

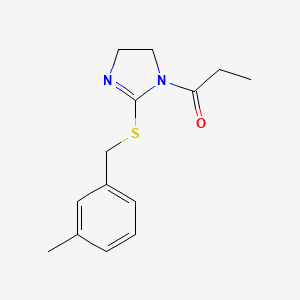

The compound 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole (imidazoline) core substituted with a (3-methylbenzyl)thio group at position 2 and a propan-1-one moiety at position 1. Its structure combines a sulfur-containing thioether linkage, an aromatic 3-methylbenzyl group, and a ketone functional group.

The synthesis of related imidazolone/thioimidazolone compounds often involves nucleophilic substitution reactions. For example, 2-(methylthio)-1H-imidazol-5(4H)-ones are synthesized via condensation of thiohydantoin with aldehydes under microwave irradiation, followed by alkylation with methyl iodide . Analogously, the target compound’s (3-methylbenzyl)thio group may be introduced via substitution of a methylsulfanyl precursor with a 3-methylbenzyl halide.

Properties

IUPAC Name |

1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-13(17)16-8-7-15-14(16)18-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKTZHVVWMIVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound, also known as 1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one, is the 5-HT4 serotonin receptor located in the sarcolemma of human cardiomyocytes.

Mode of Action

The compound interacts with its target by stimulating the 5-HT4 serotonin receptors. This stimulation activates the stimulatory GTP-binding proteins (Gs), which in turn stimulate adenylyl cyclases (AC). The AC then catalyzes the formation of cyclic adenosine monophosphate (cAMP).

Biological Activity

The compound 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNS

- Molecular Weight : 242.77 g/mol

- Functional Groups :

- Imidazole ring

- Thioether linkage (due to the presence of sulfur)

- Ketone moiety

The imidazole ring is particularly significant as it plays a crucial role in the biological activity of many pharmaceutical agents.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy can be attributed to the ability of the imidazole ring to interact with microbial enzymes and disrupt cellular processes.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. A review highlighted that several compounds within this class exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the thioether group may enhance these effects by improving bioavailability and cellular uptake.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies suggest that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property may make it beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to specific enzymes, it can disrupt metabolic pathways in bacteria or cancer cells.

- Cell Membrane Interaction : The lipophilic nature of the thioether group may facilitate interactions with cell membranes, enhancing permeability and efficacy.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Pharmacological Studies

A summary of relevant studies is presented in Table 1 below:

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Antimicrobial Efficacy : In a controlled study involving a panel of bacterial strains, derivatives similar to this compound showed significant inhibition zones compared to standard antibiotics.

- Cancer Treatment Trials : Clinical trials assessing the anticancer properties revealed promising results with reduced tumor sizes in patients treated with imidazole derivatives.

- Inflammation Models : Animal models demonstrated that administration of this compound led to decreased inflammation markers and improved clinical outcomes in arthritis models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in the thioether substituent, imidazole/imidazoline core, or ketone moiety. Key examples and their properties are summarized below:

Key Differences and Trends

Electronic Effects: The 3-methylbenzyl group in the target compound is electron-donating, enhancing lipophilicity compared to the 3-fluorobenzyl analogue (electron-withdrawing fluorine), which may influence bioavailability and membrane permeability .

Biological Activity: Imidazol-5(4H)-one derivatives with benzo[b]thiophene substituents exhibit antifungal activity, whereas the target compound’s biological profile remains uncharacterized in the literature provided . Fluorinated analogues (e.g., 1-(2-((3-fluorobenzyl)sulfanyl)...propan-1-one) may offer enhanced metabolic stability compared to non-fluorinated derivatives .

Physicochemical Properties

Crystallographic and Structural Insights

- The crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one reveals hydrogen bonding between the imidazole N–H and carbonyl oxygen, stabilizing the lattice . Similar interactions may govern the target compound’s solid-state behavior.

- SHELX software (e.g., SHELXL, SHELXS) is widely used for refining small-molecule structures, suggesting its applicability for resolving the target compound’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.